![molecular formula C8H10ClN3O B1292720 N-(6-chloropyridazin-3-yl)butanamide CAS No. 868948-12-3](/img/structure/B1292720.png)
N-(6-chloropyridazin-3-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(6-chloropyridazin-3-yl)butanamide” has been reported in the literature . For instance, 3,8-Diazabicyclo [3.2.1]octane, 2,5-diazabicyclo [2.2.1]heptane, piperazine, and homopiperazine derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group, were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .Molecular Structure Analysis
The molecular structure of “N-(6-chloropyridazin-3-yl)butanamide” has been analyzed in several studies . A molecular modeling study allowed the location of their preferred conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chloropyridazin-3-yl)butanamide” are not explicitly stated in the available literature .Scientific Research Applications
Synthesis of Transition Metal Complexes
This compound has been used in the synthesis of transition metal complexes. A new class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from this compound . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand .
Biological Activities
The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against various strains . They were also evaluated for in vitro antifungal activity .
Cytotoxicity Assays
Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand .
Molecular Docking Studies
The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase enzyme .
Conformational Analysis
The compound has been synthesized and its two stable forms were isolated. For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .
Pharmacological Applications
Substituted quinoxalines, which include this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds. They have shown antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .
Antithrombotic Activities
Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be synthesized from this compound, exhibit potential antithrombotic activities .
Basis of Different Insecticides, Fungicides, Herbicides, and Receptor Antagonists
The quinoxaline fragment, which can be synthesized from this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .
Safety and Hazards
Safety data sheets for “N-(6-chloropyridazin-3-yl)butanamide” are available and provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIACUARPGOFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647524 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridazin-3-yl)butanamide | |
CAS RN |
868948-12-3 |
Source
|
Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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